molecular formula C14H15ClN2S B14493821 4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione CAS No. 65331-18-2

4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione

Cat. No.: B14493821
CAS No.: 65331-18-2
M. Wt: 278.8 g/mol
InChI Key: TYMISZFTILCCGW-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione is a heterocyclic compound that contains a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of a suitable catalyst to form the intermediate, which is then treated with thiourea to yield the target compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has potential as an antimicrobial and antitumor agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl isothiocyanate
  • 4-chlorophenyl azide
  • Bis(4-chlorophenyl) sulfone

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

65331-18-2

Molecular Formula

C14H15ClN2S

Molecular Weight

278.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione

InChI

InChI=1S/C14H15ClN2S/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h5-8,13H,1-4H2,(H2,16,17,18)

InChI Key

TYMISZFTILCCGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(NC(=S)N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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